1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
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Overview
Description
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic heterobicyclic compound that belongs to the class of pyrrolizines. It is a nitrogen-containing heterocyclic compound, which makes it an important structure in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-methylpyrrole with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkyl halides, or sulfonyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone share structural similarities with this compound.
Uniqueness: The unique bicyclic structure of this compound, along with its specific functional groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
76466-49-4 |
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Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h3,7H,2,4-6H2,1H3 |
InChI Key |
YNMGGMZZMOAVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1=CCC2 |
Origin of Product |
United States |
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